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Compound of Interest

Compound Name: 7-Bromo-4-fluorobenzofuran

Cat. No.: B1291635 Get Quote

An In-Depth Technical Guide to 7-Bromo-4-fluorobenzofuran

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Bromo-4-fluorobenzofuran, a

halogenated heterocyclic compound with significant potential as a building block in medicinal

chemistry and materials science. By leveraging its distinct chemical functionalities, this

molecule serves as a versatile scaffold for the synthesis of complex molecular architectures.

This document delves into its chemical properties, plausible synthetic routes, reactivity profile,

and prospective applications, grounding the discussion in established chemical principles and

field-proven insights.

Core Molecular Profile
7-Bromo-4-fluorobenzofuran is a disubstituted benzofuran, a class of compounds widely

recognized for its prevalence in bioactive natural products and pharmaceuticals.[1] The

strategic placement of a bromine atom at the 7-position and a fluorine atom at the 4-position

imparts a unique reactivity profile, making it a valuable intermediate for targeted chemical

modifications.

Physicochemical Properties
The fundamental properties of 7-Bromo-4-fluorobenzofuran are summarized below. This data

is essential for its handling, reaction setup, and analytical characterization.
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Property Value Source

Molecular Weight 215.02 g/mol

CAS Number 253429-31-1

Molecular Formula C₈H₄BrFO

Synonyms 7-bromo-4-fluoro-1-benzofuran

Physical Form Solid

Typical Purity ≥97%

InChI Key
IYRKPHRAECMQTJ-

UHFFFAOYSA-N

Safety and Handling
As a halogenated organic compound, 7-Bromo-4-fluorobenzofuran requires careful handling

in a laboratory setting. It is classified with the GHS07 pictogram, indicating that it can cause

skin and eye irritation.

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).

Precautionary Measures: Standard laboratory personal protective equipment (PPE),

including safety glasses, gloves, and a lab coat, is mandatory. Work should be conducted in

a well-ventilated fume hood to avoid inhalation of dust or vapors.

Storage: The compound should be stored in a tightly sealed container in a dry, cool

environment, typically between 2-8°C, to ensure its long-term stability.

Synthesis of the Benzofuran Core
While specific, peer-reviewed synthetic procedures for 7-Bromo-4-fluorobenzofuran are not

extensively detailed in public literature, a plausible and efficient route can be designed based

on well-established methods for benzofuran synthesis.[2][3][4] A common strategy involves the

O-alkylation of a substituted phenol followed by an acid-catalyzed intramolecular cyclization.
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Proposed Synthetic Pathway
The logical precursor for this synthesis is 2-Bromo-5-fluorophenol (CAS 147460-41-1), a

commercially available starting material.[5][6] The synthesis can be envisioned as a two-step

process, analogous to the patented preparation of the non-fluorinated 7-bromobenzofuran.[3]

2-Bromo-5-fluorophenol
+ Bromoacetaldehyde Acetal

Alkylated Intermediate
(Ether Linkage)

 Step 1: O-Alkylation 
 (e.g., K₂CO₃, DMF) 7-Bromo-4-fluorobenzofuran

 Step 2: Cyclization 
 (Acid Catalyst, Heat) 

Click to download full resolution via product page

A proposed two-step synthesis of 7-Bromo-4-fluorobenzofuran.

Experimental Protocol (Representative)
The following protocol is a representative methodology based on standard organic synthesis

techniques for this class of compounds.[1][3]

Step 1: O-Alkylation of 2-Bromo-5-fluorophenol

To a solution of 2-Bromo-5-fluorophenol (1.0 eq.) in a polar aprotic solvent such as N,N-

Dimethylformamide (DMF), add a suitable base, typically anhydrous potassium carbonate

(K₂CO₃, ~1.5 eq.).

Add 2-bromoacetaldehyde dimethyl acetal (1.0-1.2 eq.) to the stirred suspension.

Heat the reaction mixture (e.g., to 80-100°C) and monitor the progress by Thin Layer

Chromatography (TLC) until the starting phenol is consumed.

Upon completion, cool the mixture, dilute with water, and extract the product with an organic

solvent like ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate under reduced pressure to yield the crude ether intermediate.

Causality: The use of an acetal of bromoacetaldehyde is a strategic choice. It protects the

reactive aldehyde functionality, preventing self-condensation and other side reactions under the
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basic conditions of the O-alkylation step. The acetal is a stable protecting group that will be

readily cleaved under the acidic conditions of the subsequent cyclization step.

Step 2: Acid-Catalyzed Cyclization and Aromatization

Dissolve the crude intermediate from Step 1 in a suitable solvent.

Add a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid.

Heat the mixture to facilitate both the deprotection of the acetal to reveal the aldehyde and

the subsequent intramolecular electrophilic aromatic substitution (cyclization).

The cyclization is followed by dehydration to form the furan ring.

Monitor the reaction by TLC or GC-MS.

After completion, quench the reaction carefully (e.g., by pouring onto ice) and extract the

final product.

Purify the crude product using column chromatography on silica gel to obtain pure 7-Bromo-
4-fluorobenzofuran.

Chemical Reactivity and Synthetic Utility
The utility of 7-Bromo-4-fluorobenzofuran as a synthetic intermediate stems from the

differential reactivity of its two halogen substituents. This allows for selective, stepwise

functionalization of the benzofuran scaffold.

7-Bromo-4-fluorobenzofuran

C4-F C7-Br

Suzuki Coupling
(Aryl Boronic Acids)
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Key reaction pathways for functionalizing 7-Bromo-4-fluorobenzofuran.

Reactions at the C7-Bromine Position
The bromine atom at the 7-position is the primary site for palladium-catalyzed cross-coupling

reactions. This is a cornerstone of modern organic synthesis, allowing for the formation of

carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids (or esters) provides a direct

route to 7-arylbenzofurans. These biaryl structures are common motifs in pharmaceuticals.

Sonogashira Coupling: Coupling with terminal alkynes introduces an ethynyl group, which

can be further elaborated, for example, into more complex heterocyclic systems.

Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond, providing

access to 7-aminobenzofuran derivatives, which are valuable for introducing basic centers

into drug candidates.

Trustworthiness of Protocols: These cross-coupling reactions are highly reliable and well-

documented. The choice of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), ligand, base, and

solvent must be optimized for each substrate class to ensure high yields and prevent side

reactions like dehalogenation.

Reactivity of the C4-Fluorine Atom
The fluorine atom at the 4-position is generally less reactive than the bromine in cross-coupling

reactions. However, it can participate in Nucleophilic Aromatic Substitution (SₙAr) reactions. For

an SₙAr reaction to proceed, the aromatic ring typically needs to be activated by strong

electron-withdrawing groups in the ortho or para positions, which is not the case here.[7][8]

Therefore, forcing conditions (high temperature, strong nucleophiles) would likely be required

to displace the fluoride. This differential reactivity is synthetically advantageous, as it allows for

selective functionalization at the C7-Br position while leaving the C4-F bond intact for potential

later-stage modification.

Applications in Drug Discovery and Development
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The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in

numerous compounds with diverse biological activities, including anticancer, antiviral, and anti-

inflammatory properties.[1][3][9] Halogenated derivatives like 7-Bromo-4-fluorobenzofuran
are particularly valuable as they allow for the exploration of chemical space around the core

structure.

Kinase Inhibitors: Many small-molecule kinase inhibitors feature halogenated heterocyclic

cores. The bromine atom can serve as a vector for building out side chains that occupy

specific pockets in an enzyme's active site, while the fluorine atom can enhance binding

affinity or improve metabolic stability.

CNS Agents: The lipophilicity imparted by the halogen atoms can facilitate penetration of the

blood-brain barrier, making this scaffold relevant for developing agents targeting the central

nervous system.

Agrochemicals: The structural motifs accessible from this building block are also relevant in

the design of modern herbicides and pesticides.[10]

While specific drugs derived directly from 7-Bromo-4-fluorobenzofuran are not publicly

documented, its value lies in its role as a versatile starting material for generating libraries of

novel compounds for high-throughput screening and lead optimization campaigns.

Analytical Characterization (Expected)
Although a complete, published set of spectral data for this specific molecule is not available,

the expected NMR and mass spectrometry features can be predicted based on its structure.

¹H NMR: The spectrum would show signals in the aromatic region (approx. 6.8-7.8 ppm)

corresponding to the four protons on the benzofuran ring system. The coupling patterns

(doublets, triplets, and doublet of doublets) and fluorine-proton coupling constants (JHF)

would be key to assigning the specific protons.

¹³C NMR: The spectrum would display eight distinct signals for the carbon atoms of the

benzofuran core. The carbons attached to the electronegative fluorine and bromine atoms

would show characteristic shifts and, in the case of C4, a large one-bond carbon-fluorine

coupling constant (¹JCF).
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the

molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is the signature of a

molecule containing one bromine atom.

Conclusion
7-Bromo-4-fluorobenzofuran represents a strategically designed chemical building block with

significant potential for innovation in drug discovery and materials science. Its well-defined

physicochemical properties and, most importantly, its dual-halogenated structure provide a

robust platform for selective and diverse chemical modifications. The ability to perform reliable

palladium-catalyzed cross-coupling at the C7-Br position while retaining the C4-F for potential

further functionalization allows researchers to efficiently navigate chemical space and construct

novel molecules of high value. This guide serves as a foundational resource for scientists

looking to incorporate this versatile intermediate into their research and development

programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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